Fluorene-9,9-(bis)propylamine

Description

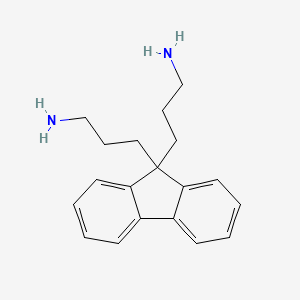

Structure

3D Structure

Properties

IUPAC Name |

3-[9-(3-aminopropyl)fluoren-9-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c20-13-5-11-19(12-6-14-21)17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10H,5-6,11-14,20-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREZIWUCYDRMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCN)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178815 | |

| Record name | Fluorene-9,9-(bis)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2409-19-0 | |

| Record name | Fluorene-9,9-(bis)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorene-9,9-(bis)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Fluorene 9,9 Bis Propylamine Based Systems in Advanced Materials

Optoelectronic Devices and Organic Electronics

The delocalized π-conjugated system of the fluorene (B118485) core is central to its application in organic electronics. nih.gov Derivatives of fluorene are widely explored for their semiconducting and light-emitting properties. The substitution at the C9 position with alkylamine chains, as in Fluorene-9,9-(bis)propylamine, improves solubility and processability without disrupting the electronic properties of the aromatic core, making it suitable for use in various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Fluorene derivatives are a cornerstone in the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly as blue emitters and stable host materials, owing to their wide energy band gaps, high photoluminescence efficiency, and excellent thermal stability. rsc.org The rigid structure of the fluorene core helps in achieving high quantum yields, a prerequisite for efficient light emission. While specific performance data for this compound in OLEDs is not extensively documented, its structural motifs are found in highly efficient devices. For instance, spiro-fluorene derivatives are used as host materials in yellow phosphorescent OLEDs (PHOLEDs), achieving remarkable external quantum efficiencies (EQE) of over 27%. rsc.org In these systems, the fluorene-based host facilitates efficient energy transfer to the dopant emitter. The amine groups in this compound could further be functionalized to tune the material's charge transport properties, enhancing device performance.

Table 1: Performance of Selected OLEDs Incorporating Fluorene-Based Host Materials

| Host Material Type | Emitter Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |

|---|---|---|---|---|---|

| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole | Phosphorescent | 80.0 | 113.0 | 27.1 | Yellow rsc.org |

Hole-Transporting and Electron-Transporting Layers in Devices

The versatility of fluorene chemistry allows for the design of materials that can transport either holes or electrons by introducing appropriate functional groups. The amine groups in this compound suggest its potential as a hole-transporting material (HTM), as amine-rich compounds are known to facilitate hole injection and transport. A closely related compound, 9,9-Bis(4-aminophenyl)fluorene (FDA), is utilized as a building block for dopant-free organic HTMs in inverted perovskite solar cells. ossila.com Spiro[fluorene-9,9′-xanthene] (SFX) derivatives, which share the core fluorene structure, have been engineered to create highly effective HTMs for both perovskite solar cells and solid-state dye-sensitized solar cells. rsc.orgrsc.orgnih.gov

Conversely, by incorporating electron-withdrawing groups, fluorene derivatives can function as electron-transporting materials (ETMs). nih.gov For example, fluorenone derivatives, which have a carbonyl group on the fluorene bridge, are explored as n-type organic semiconductors. nih.gov The amine groups of this compound could be reacted to attach such electron-deficient moieties, thereby switching its function from hole-transporting to electron-transporting.

Perovskite Solar Cells and Quantum Dot Light-Emitting Diodes (QLEDs)

In perovskite solar cells (PSCs), the hole-transporting material is a critical component that extracts positive charges from the perovskite layer and transports them to the electrode. whiterose.ac.uk An ideal HTM should have a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction. Fluorene-based HTMs are highly promising alternatives to the commonly used Spiro-OMeTAD. whiterose.ac.uk For example, a dopant-free HTM based on a polymer of 9,9-bis(N,N-di-p-methoxyphenylamine)-fluorene achieved a power conversion efficiency (PCE) of 16.82% in air-processed inverted PSCs. mdpi.com Another HTM using a spiro[fluorene-9,9′-xanthene] core, known as X60, yielded a PCE of 19.84% in PSCs. rsc.org Given these results, polymers or molecules derived from this compound are expected to be effective HTMs.

In Quantum Dot Light-Emitting Diodes (QLEDs), charge balance is crucial for high efficiency. researchgate.net Fluorene-based materials are also employed as charge transport layers in these devices. For example, spiro[fluorene-9,9′-xanthene] derivatives have been successfully used as HTMs in perovskite QLEDs, demonstrating their broad applicability in next-generation optoelectronics. researchgate.net

Table 2: Performance of Perovskite Solar Cells with Fluorene-Based Hole Transport Materials

| HTM | PCE (%) | Architecture | Dopant-Free? |

|---|---|---|---|

| X60 | 19.84 | n-i-p | No |

| PFTPA | 16.82 | p-i-n (inverted) | Yes mdpi.com |

| SFXDAnCBZ | 20.87 | n-i-p | No nih.gov |

Organic Semiconductor Lasers and Photonic Applications

The high photoluminescence quantum yield and photostability of fluorene derivatives make them excellent candidates for the gain medium in organic semiconductor lasers. rsc.org While achieving electrically pumped organic lasers remains a significant challenge due to losses from injected charges, fluorene-based materials are at the forefront of research to lower lasing thresholds. rsc.org In one approach, an integrated device used a highly efficient OLED with a fluorene-based emitter (2,7-bis(9,9-spirobifluoren-2-yl)-9,9-spirobifluorene) to optically pump a polymer laser, demonstrating a viable path towards electrically driven organic lasers. The inherent properties of the fluorene core in this compound make it a promising platform for designing new molecules for laser applications.

Fluorescent Probes and Sensing Applications in Photophysical Studies

The fluorene core is an excellent fluorophore, exhibiting strong blue fluorescence. This property is harnessed in the design of fluorescent probes for biological and chemical sensing. elsevierpure.com The functional groups attached to the fluorene core can be tailored to interact with specific analytes, leading to a detectable change in the fluorescence signal. The propylamine (B44156) groups of this compound provide convenient handles for bioconjugation, allowing the molecule to be attached to proteins or DNA. elsevierpure.com Fluorene-based dyes are particularly noted for their application in two-photon fluorescence microscopy, a technique that allows for high-resolution 3D imaging of biological samples with reduced photodamage. elsevierpure.com

High-Performance Polymeric Materials

The bifunctional nature of this compound, with two reactive primary amine groups, makes it an ideal monomer for the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of the rigid and bulky fluorene "cardo" structure into a polymer backbone is a well-established strategy to enhance its properties. ossila.comnih.gov

Polyimides derived from the analogous diamine, 9,9-Bis(4-aminophenyl)fluorene (FDA), exhibit exceptional thermal stability, with decomposition temperatures often exceeding 500 °C. ossila.com They also possess good optical transparency and are soluble in organic solvents, which is a significant advantage for processing. ossila.comnih.gov The fluorene unit disrupts polymer chain packing, which improves solubility while maintaining high glass transition temperatures (Tg). researchgate.netmdpi.com For example, copolymerized polyimides containing a fluorene moiety have been shown to have low dielectric permittivity while maintaining excellent thermal and mechanical properties, making them suitable for microelectronics applications. mdpi.com Similarly, poly(arylene thioether)s synthesized with fluorene units show high refractive indices and good thermal stability. researchgate.net Given these precedents, polyimides and other polymers synthesized from this compound are expected to exhibit a combination of high thermal resistance, optical transparency, and good processability, making them suitable for demanding applications in aerospace, electronics, and optics.

Table 3: Properties of High-Performance Polymers Containing Fluorene Moieties

| Polymer Type | Monomer(s) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Key Properties |

|---|---|---|---|---|

| Polyimide | 9,9-Bis(4-aminophenyl)fluorene (FDA) | >250 °C | >500 °C | High thermal stability, optical transparency ossila.comnih.gov |

| Co-polyimide | 9,9-Bis(3-fluoro-4-aminophenyl) fluorene | up to 333 °C | >530 °C | Low permittivity, high thermal stability mdpi.com |

Thermally Stable Polyimides and Polyamides

The incorporation of the fluorene moiety into polymer backbones is a well-established strategy for enhancing thermal stability. The rigid, cardo-type structure of the fluorene group restricts segmental motion and raises the glass transition temperature (Tg) of the resulting polymers. While direct studies on polyimides and polyamides derived specifically from this compound are not extensively detailed in the provided results, the broader class of fluorene-containing diamines is widely used for creating highly thermally stable polymers.

For instance, polyimides synthesized from 9,9-bis(4-aminophenyl)fluorene (BAFL), a structurally related diamine, exhibit excellent thermal properties. These polyimides consistently show high glass transition temperatures (Tg) and thermal decomposition temperatures. Specifically, polyimides derived from BAFL and various dianhydrides display Tg values above 300°C and initial thermal decomposition temperatures exceeding 500°C. researchgate.netresearchgate.net One such polyimide, synthesized from 9,9-bis(4-aminophenyl)fluorene, has a 5% weight loss temperature (Td5%) of 530°C. ossila.com Similarly, copolyamides based on 9,9-bis(3-aminopropyl)fluorene have been developed for applications requiring significant boiling water shrinkage, such as in hosiery. google.com

The introduction of fluorine atoms into the fluorene-based diamine structure can further enhance the properties of the resulting polyimides. For example, copolyimide (CPI) films prepared using 9,9-Bis(3-fluoro-4-aminophenyl) fluorene not only have a low permittivity but also maintain a high thermal decomposition temperature (Td5%) of up to 530°C. mdpi.com Novel polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene exhibit decomposition temperatures above 570°C and glass transition temperatures over 376°C. researchgate.net

Aromatic polyamides containing fluorene structures also demonstrate exceptional thermal stability. Polyamides derived from 9,9′-spirobifluorene, a related cardo structure, show 10% weight loss temperatures in the range of 535–593°C. nycu.edu.tw The rigid nature of the fluorene unit contributes significantly to these high thermal decomposition values.

Table 1: Thermal Properties of Fluorene-Based Polyimides

| Dianhydride Co-monomer | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) | Source |

|---|---|---|---|

| Various Aromatic Dianhydrides | > 300 °C | > 500 °C | researchgate.net |

| Not Specified | Not Specified | Td5% = 530 °C | ossila.com |

| Biphenyl-3,3′,4,4′-tetracarboxylic dianhydride (with fluorinated fluorene diamine) | Not Specified | Td5% up to 530 °C | mdpi.com |

Conjugated Polymers with Tunable Optical Properties

The fluorene core is a well-known building block for conjugated polymers used in optoelectronic applications, such as organic light-emitting diodes (OLEDs), due to its high photoluminescence quantum efficiency and thermal stability. 20.210.105researchgate.net The ability to functionalize the C9 position of the fluorene ring, as in this compound, allows for the tuning of the polymer's electronic and optical properties.

Copolymerization of fluorene with different aromatic comonomers is a common strategy to adjust the electronic properties and maintain desired emission colors, often in the blue region of the spectrum. 20.210.105acs.org By carefully selecting the comonomers, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be engineered. acs.org For example, incorporating electron-donating groups can lead to a red shift in the absorption spectrum, while electron-withdrawing groups can cause a blue shift. acs.org This allows for the creation of polymers with band gaps ranging from 2.81 to 3.35 eV, corresponding to blue light emission. 20.210.105acs.org

Fluorene-based donor-acceptor copolymers containing functionalized benzotriazole (B28993) units have been synthesized, exhibiting intramolecular charge transfer (ICT) that results in a lower optical band gap compared to the polyfluorene homopolymer. nih.gov This demonstrates the potential for creating materials with tailored optical characteristics. The introduction of azulene (B44059) units into a fluorene-based conjugated polymer has been shown to create materials that become fluorescent upon protonation, indicating potential for use in proton-responsive organic functional materials. chemistry.kz

Furthermore, the incorporation of geminal trifluoromethyl substituents at the C9 position of fluorene has been shown to yield polymers with slightly blue-shifted UV-vis absorption and fluorescence emission spectra, along with high fluorescence quantum yields in both solution and solid-state. 20.210.105 These modifications also enhance the photooxidative stability of the polymers, which is crucial for the longevity of optoelectronic devices. 20.210.105

Functional Resins for Specialty Applications

The reactive amine groups of this compound make it a suitable component for creating functional resins, particularly epoxy resins, with enhanced properties. The incorporation of the fluorene structure into epoxy resins can lead to materials with high heat resistance, low water absorption, high adhesion strength, and a high refractive index. ogc.co.jp

Fluorene-based epoxy resins are noted for their unique property of maintaining high elasticity at certain temperatures, while showing a sharp drop at higher temperatures. ogc.co.jp This behavior is attributed to the bulky and three-dimensional cardo structure of the fluorene moiety.

While specific examples utilizing this compound as a curing agent or comonomer in epoxy resins are not detailed in the provided search results, related fluorene-based compounds like 9,9-bis(4-aminophenyl)fluorene are mentioned as components in accelerator compositions for the curing of epoxy resins with aromatic amines. google.com Additionally, fluorene-diamine-based benzoxazine (B1645224) monomers have been prepared from 9,9-bis(4-aminophenyl)fluorene, which upon thermal curing, yield cross-linked polymers with high glass transition temperatures and good thermal stability. researchgate.net The resulting polybenzoxazines also exhibit hydrophobic characteristics due to the low polarity of the fluorenyl group. researchgate.net

Solvent Compatibility for Material Processing and Thin Film Formation

The solubility of polymers is a critical factor for their processing and the formation of high-quality thin films, which are essential for many advanced material applications. The structure of this compound, with its non-polar fluorene core and polar amine groups, suggests a complex solubility behavior. solubilityofthings.com It is expected to be soluble in polar protic solvents due to the hydrogen bonding capability of the amine groups, while the hydrophobic fluorene moiety may enhance solubility in less polar environments. solubilityofthings.com

The incorporation of the bulky, non-coplanar fluorene structure into polymer backbones generally enhances their solubility in organic solvents. This is because the cardo structure disrupts chain packing and reduces intermolecular interactions. For example, polyimides derived from 9,9-bis(4-aminophenyl)fluorene show good solubility in aprotic polar organic solvents like N-methyl pyrrolidone (NMP). researchgate.net Similarly, novel fluorinated polyimides prepared from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene are readily soluble in a variety of organic solvents, including NMP, DMAc, DMF, chloroform, and THF. researchgate.net

This enhanced solubility is crucial for solution-based processing techniques like spin-coating, which is commonly used to fabricate thin films for optoelectronic devices. The good solubility of fluorene-based polymers allows for the formation of uniform and smooth thin films. 20.210.105researchgate.net For instance, a conjugated tertiary amine-functionalized polymer, poly(9,9-bis(diethylaminopropyl)-2,7-fluorene-co-1,4-phenylene), forms stable solutions in organic solvents and also in water after protonation of the amine groups, highlighting the versatility in processing that can be achieved through functionalization of the fluorene core. acs.org

Catalysis and Related Industrial Processes

Application as Electron Donors in Ziegler-Natta Catalysis

In the realm of Ziegler-Natta catalysis for polypropylene (B1209903) production, internal electron donors play a pivotal role in controlling the stereoselectivity, and thus the isotacticity, of the resulting polymer. They also influence the activity of the catalyst and the morphology of the polymer particles. While specific studies on this compound as an electron donor were not found, the closely related compound 9,9-bis(methoxymethyl)-9H-fluorene (BMMF) is highlighted as a next-generation internal electron donor. lyzhongdachem.com

The effectiveness of BMMF stems from its rigid fluorene core and flexible ether functionalities. lyzhongdachem.com This structure allows it to coordinate to the titanium active sites on the magnesium chloride support, modulating their electronic environment. lyzhongdachem.com The bulky fluorene group provides steric hindrance that promotes a high degree of isotacticity in the polypropylene chain. lyzhongdachem.com The use of BMMF has been shown to significantly increase catalyst activity, with the resulting polypropylene having a xylene insoluble content of 95–99%, indicative of high stereoregularity.

Given the structural and electronic similarities, it is plausible that this compound could also function as an effective electron donor in Ziegler-Natta catalysis, with the propylamine groups serving as the electron-donating ligands to the metal center.

Fluorene-Based Ligands in Metal-Catalyzed Reactions

The fluorene scaffold is a versatile platform for the design of ligands for transition metal-catalyzed reactions. google.com The ability to introduce various functional groups onto the fluorene backbone allows for the fine-tuning of the steric and electronic properties of the resulting ligands. These ligands can be employed in a wide range of carbon-heteroatom and carbon-carbon bond-forming reactions. google.com

While direct applications of ligands derived from this compound are not explicitly detailed, the broader family of fluorene-based ligands has seen significant development. For example, bipyridine ligands incorporating a fluorene unit have been synthesized and used to form complexes with ruthenium and rhenium. researchgate.net These complexes exhibit interesting photophysical and electrochemical properties, making them potentially useful in the development of new molecular materials. researchgate.net The synthesis of such ligands often involves metal-catalyzed coupling reactions, such as the Sonogashira coupling. researchgate.net The resulting metal-organic compounds combine the desirable features of the metal center with the electronic and optical properties of the fluorene chromophore. researchgate.net

Theoretical and Computational Investigations of Fluorene 9,9 Bis Propylamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful methods for investigating the electronic properties of molecules. worldscientific.com These calculations provide a fundamental understanding of the distribution of electrons within a molecule, which in turn governs its chemical behavior and physical properties.

For fluorene (B118485) derivatives, DFT calculations are frequently employed to optimize molecular geometries and compute various molecular properties. worldscientific.com The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional, for instance, is a popular choice for studying fluorene-based systems. worldscientific.comworldscientific.com Studies have shown that the electronic structure of the fluorene core can be significantly influenced by substituents at various positions. researchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the electronic and optical properties of the molecule. worldscientific.commdpi.com

Time-dependent DFT (TD-DFT) is particularly useful for studying the excited-state properties of molecules and predicting their UV-Vis absorption spectra. worldscientific.comworldscientific.com For fluorene derivatives, TD-DFT calculations can help to understand the nature of electronic transitions, such as the π–π* transitions that are characteristic of these conjugated systems. mdpi.comnih.gov These calculations can also predict how modifications to the molecular structure, such as the introduction of different substituents, will affect the absorption and emission wavelengths. mdpi.com For instance, TD-DFT studies have been used to investigate the two-photon absorption properties of fluorene derivatives, revealing how donor and acceptor groups influence the cross-section of this nonlinear optical phenomenon. rsc.org

The insights gained from DFT and TD-DFT calculations are valuable for the rational design of new fluorene derivatives with tailored electronic and optical properties for applications in areas such as organic light-emitting diodes (OLEDs) and solar cells. chemmethod.comscispace.com

Molecular Modeling and Simulation of Conformational Behavior

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in determining its physical and biological properties. Molecular modeling and simulation techniques are powerful tools for exploring the conformational landscape of molecules like Fluorene-9,9-(bis)propylamine and its derivatives.

The fluorene core itself is a rigid planar structure, but the substituents attached to it, such as the propylamine (B44156) groups at the C9 position, introduce conformational flexibility. researchgate.net The rotation around single bonds allows the molecule to adopt various spatial arrangements. Understanding the preferred conformations and the energy barriers between them is crucial for predicting how these molecules will behave in different environments.

Quantum chemistry simulations can also be used to investigate the conformational preferences of fluorene derivatives. rsc.org By calculating the energies of different conformers, it is possible to identify the most stable structures. rsc.org These calculations have shown that even for complex fluorene-based molecules, several stable conformers can exist. rsc.orgrsc.org

The study of oligofluorenes, which are short chains of fluorene units, has provided valuable information about the conformational properties of fluorene-based polymers. acs.org These studies have shown that oligofluorenes have a tendency to adopt specific chain arrangements, which can be identified by comparing experimental and theoretical spectra. acs.org This information is important for understanding the relationship between molecular conformation and the electronic properties of these materials. acs.org

Elucidation of Structure-Property Relationships through Computational Approaches

A central goal in chemistry is to understand how the structure of a molecule determines its properties. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are powerful tools for elucidating these relationships for fluorene derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For fluorene derivatives, QSAR analyses have been used to investigate the influence of various structural parameters on their cytotoxic effects against cancer cell lines. bohrium.comnih.gov These studies have shown that properties such as the molecular dipole moment, fragment-based parameters, and topological indices can be correlated with the observed biological activity. bohrium.comnih.gov Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. nih.gov

Similarly, QSPR studies focus on the relationship between molecular structure and physical or chemical properties. For fluorene derivatives, computational methods can be used to calculate a wide range of molecular descriptors, which are numerical representations of different aspects of the molecular structure. These descriptors can then be correlated with experimentally measured properties to develop predictive models.

For example, DFT calculations can be used to determine electronic properties like HOMO and LUMO energies, which can be related to the electrochemical behavior and optical properties of fluorene derivatives. researchgate.net The effect of different substituents on the fluorene core can be systematically studied to understand how they influence properties such as charge transport and photoluminescence efficiency, which are crucial for applications in organic electronics. mdpi.combohrium.com

Computational studies have also been instrumental in understanding the nonlinear optical properties of fluorene derivatives. scispace.com By systematically modifying the molecular structure, researchers have been able to investigate the effects of symmetry, solvent polarity, and the strength of electron donor-acceptor groups on two-photon absorption. scispace.com

The insights gained from these computational studies are invaluable for the rational design of new fluorene-based materials with optimized properties for a wide range of applications, from medicine to materials science. researchgate.net

Thermodynamic Property Predictions and Experimental Validation for Fluorene Derivatives

The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding its stability and reactivity. Computational methods provide a powerful means to predict these properties for fluorene derivatives, and experimental validation is crucial to ensure the accuracy of the theoretical models.

Quantum chemical calculations can be used to compute the thermodynamic properties of molecules in the gas phase. nist.gov For example, statistical thermodynamics, combined with vibrational frequencies calculated at the DFT level, can be used to determine the ideal-gas entropies of fluorene derivatives. nist.gov The calculated enthalpies of formation can be compared with experimental values obtained from techniques like combustion calorimetry. researchgate.net

For the condensed phase, experimental techniques such as adiabatic heat-capacity calorimetry, differential scanning calorimetry (DSC), and vapor pressure measurements are used to determine thermodynamic properties like heat capacity, enthalpy of fusion, and enthalpy of sublimation. nist.govresearchgate.net These experimental results provide a benchmark for validating computational predictions.

Studies on fluorene and its derivatives, such as 9-fluorenone (B1672902) and fluorene-9-methanol, have demonstrated the successful mutual validation of experimental and computational thermodynamic data. nist.govup.pt For instance, ideal-gas molar entropies derived from calorimetric measurements have shown excellent agreement with values obtained from statistical calculations based on DFT-computed molecular geometries and vibrational frequencies, often with the application of a scaling factor to the calculated frequencies. nist.gov

The combination of experimental measurements and theoretical calculations allows for the development of a consistent and reliable set of thermodynamic data for fluorene derivatives. researchgate.net This information is essential for a variety of applications, including process design, safety analysis, and the development of "green chemistry" processes. d-nb.info Furthermore, understanding the thermodynamic stability of different isomers and conformers is crucial for predicting their relative abundance and reactivity.

Future Research Directions and Emerging Paradigms for Fluorene 9,9 Bis Propylamine

Rational Design of Next-Generation Fluorene-Diamine Architectures

The rational design of new fluorene-diamine molecules is a cornerstone for developing materials with tailored properties. This approach involves the strategic modification of the fluorene (B118485) core and its appended amine side chains to fine-tune electronic, optical, and biological characteristics.

Researchers are exploring how structural modifications impact material performance. For instance, altering the planarity of the fluorene core can significantly influence the binding affinity for biological targets, as non-coplanar structures may be favored for specific protein interactions. mdpi.com The design process extends to the amine substituents, where variations in chain length, branching, and the introduction of other functional groups can be used to control solubility, reactivity, and self-assembly behavior. solubilityofthings.com

A key area of investigation is the synthesis of symmetric and asymmetric fluorene-diamine derivatives for specific high-value applications. In medicinal chemistry, for example, novel symmetric fluorene-2,7-diamine derivatives have been designed as highly potent inhibitors of the Hepatitis C virus (HCV). mdpi.comnih.gov This research has shown that picomolar inhibitory activity can be achieved by capping the diamine backbone with specific amino acid residues and terminal carbamate (B1207046) groups. nih.gov Similarly, the design of fluorene-based molecules for organic electronics focuses on tuning the energy levels and charge transport properties through precise chemical functionalization. entrepreneur-cn.commdpi.com

Future design paradigms will likely leverage computational modeling and machine learning to predict the properties of virtual compounds before their synthesis. This in-silico approach can accelerate the discovery of next-generation fluorene-diamine architectures with optimized performance for targeted applications, from advanced polymers to therapeutic agents. dntb.gov.ua

Table 1: Examples of Rationally Designed Fluorene-Diamine Derivatives and Their Target Applications This table is interactive. You can sort and filter the data.

| Derivative Class | Key Design Feature | Target Application | Research Finding |

|---|---|---|---|

| Symmetric 2,7-Diamine Analogs | Capping with S-prolinamide and R-phenylglycine residues | Antiviral Agents (HCV Inhibitors) | Achieved potent inhibitory activity (EC50 = 36 pM) against HCV genotype 1b. nih.gov |

| Spiro[fluorene-9,9'-xanthene] Diamines | Introduction of a spiro center and pyridinylmethoxy groups | Hole Transport Materials (Perovskite Solar Cells) | Resulted in a high power conversion efficiency of 17.2% in solar cells. researchgate.net |

Advanced Applications in Interdisciplinary Material Science

The inherent photophysical properties and thermal stability of the fluorene scaffold make its derivatives, including Fluorene-9,9-(bis)propylamine, highly sought after in materials science. entrepreneur-cn.com Their utility spans organic electronics, high-performance polymers, and sensor technology.

In organic electronics, fluorene derivatives are celebrated for their high photoluminescence efficiency and charge transport capabilities. mdpi.com They are integral components in Organic Light-Emitting Diodes (OLEDs), often serving as blue-emitting materials or as hosts for other emitters. entrepreneur-cn.commdpi.com The rigid structure of fluorene helps to prevent aggregation-induced quenching, leading to more stable and efficient devices. mdpi.com Furthermore, fluorene-based compounds are used as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.comossila.com

The incorporation of fluorene diamines into polymer backbones leads to materials with exceptional properties. Polyimides synthesized from fluorene-containing diamines exhibit remarkable thermal stability, with decomposition temperatures often exceeding 500°C, along with good optical transparency. ossila.commdpi.com These characteristics make them suitable for applications in aerospace and as coatings for optical fibers. ossila.com The bulky, rigid nature of the fluorene unit restricts chain motion, resulting in high glass transition temperatures (Tg). mdpi.com

Emerging applications include the development of fluorescent probes and biosensors. entrepreneur-cn.com The fluorene unit's intrinsic fluorescence can be modulated by the binding of specific analytes to the amine groups, providing a mechanism for chemical sensing.

Table 2: Properties and Applications of Fluorene-Based Materials This table is interactive. You can sort and filter the data.

| Material Type | Key Property | Application | Supporting Evidence |

|---|---|---|---|

| Poly(fluorene) Polymers | High Photoluminescence Efficiency | Organic Light-Emitting Diodes (OLEDs) | Used as emitters and hosts for blue, green, and red light emission. entrepreneur-cn.commdpi.com |

| Fluorene-Containing Polyimides | High Thermal Stability (Td5% > 500°C), Optical Transparency | Aerospace, Optical Fiber Coatings | The bulky fluorene unit enhances thermal resistance and optical properties. ossila.commdpi.com |

| Fluorene-Based Hole Transport Materials | Good Film Quality, Matched Energy Levels | Perovskite Solar Cells | Contributes to high power conversion efficiency (15.9%) in inverted solar cells. entrepreneur-cn.comossila.com |

Development of Sustainable Synthetic Routes and Material Processing

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, a trend that directly impacts the synthesis of specialty chemicals like this compound. Future research will increasingly focus on developing eco-friendly synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents. rsc.org

Key principles of green chemistry, such as atom economy and step economy, are central to this effort. rsc.orgnih.gov Atom economy aims to maximize the incorporation of all starting materials into the final product, while step economy seeks to reduce the number of synthetic steps, which in turn reduces waste and resource consumption. rsc.org One-pot synthesis, where multiple reactions are performed in a single reactor without isolating intermediates, is a powerful strategy for achieving these goals. rsc.org

For fluorene synthesis, researchers are exploring novel catalytic methods. For example, palladium-catalyzed dual C-C bond formation has been developed as an efficient route to construct the fluorene skeleton from readily available precursors. acs.org The development of syntheses that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents is another critical area, providing environmentally friendlier options for producing fluorinated compounds used in pharmaceuticals and agrochemicals. sciencedaily.com

Synergistic Integration in Hybrid Material Systems

The integration of this compound and its derivatives into hybrid material systems is a promising strategy for creating advanced composites with synergistic properties. By combining the unique attributes of the fluorene-diamine moiety with other organic or inorganic components, materials with enhanced functionality can be engineered.

In the realm of polymer science, fluorene-diamines are used as monomers or cross-linking agents to create sophisticated polymer networks. They can be copolymerized with other monomers to produce polyelectrolytes with tailored charge transport properties for applications in organic electronics. chemicalbook.com The amine groups on this compound provide reactive sites for creating cross-linked polymers, such as polybenzoxazines, which exhibit improved thermal stability and flame retardance. researchgate.net

Hybrid organic-inorganic materials represent another significant frontier. Fluorene derivatives have been successfully incorporated into hybrid systems with silsesquioxanes, resulting in materials with enhanced thermal and mechanical properties. researchgate.net In the context of renewable energy, fluorene-based organic molecules serve as crucial hole-transporting layers in inorganic perovskite solar cells. entrepreneur-cn.comossila.com This synergy between the organic charge-transporting material and the inorganic light-absorbing perovskite is essential for achieving high-efficiency photovoltaic devices.

Future research will likely explore more complex hybrid architectures, such as integrating fluorene-based components into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Such systems could unlock new applications in gas storage, catalysis, and sensing, leveraging the combined structural and functional properties of the constituent parts.

Q & A

Q. What are the recommended safety protocols for handling Fluorene-9,9-(bis)propylamine in laboratory settings?

this compound poses significant safety risks, including the release of toxic nitrogen oxide (NOx) fumes upon thermal decomposition . Key protocols include:

- Conducting reactions under inert atmospheres (e.g., nitrogen) to minimize oxidative side reactions.

- Using fume hoods for all procedures involving heating or volatilization.

- Wearing nitrile gloves and chemical-resistant lab coats to prevent skin contact, as amines like propylamine derivatives are corrosive and irritants .

- Storing the compound in airtight containers away from heat sources or incompatible substances (e.g., strong oxidizers) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- GC-MS : Effective for analyzing purity and thermal degradation byproducts. For example, GC-MS with electron ionization can resolve fragmentation patterns, as demonstrated for structurally similar fluorene derivatives (e.g., 9,9-bis(methoxymethyl)fluorene) .

- NMR : Critical for confirming molecular structure, particularly the propylamine substituents and fluorene backbone. and NMR should focus on shifts in the 1–3 ppm range (propylamine protons) and aromatic fluorene signals (6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) provides accurate mass data for molecular formula validation, as seen in NIST’s protocols for analogous amines .

Q. What synthetic routes are available for this compound?

A common approach involves nucleophilic substitution on 9,9-dihalofluorene precursors. For example:

- Reacting 9,9-dibromofluorene with excess propylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 24–48 hours.

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product .

- Alternative routes include Buchwald-Hartwig amination for higher regioselectivity, though this requires palladium catalysts and optimized ligand systems .

Advanced Research Questions

Q. How can conflicting thermal degradation data for this compound be resolved?

Discrepancies in decomposition products (e.g., NOx vs. CO/CO) may arise from variations in experimental conditions:

- Controlled Atmosphere Studies : Perform thermogravimetric analysis (TGA) coupled with FTIR or mass spectrometry under inert (N) vs. oxidative (O) conditions to identify dominant degradation pathways .

- Kinetic Modeling : Use Arrhenius parameters derived from differential scanning calorimetry (DSC) to predict decomposition behavior across temperature ranges .

- Cross-Validation : Compare results with structurally related compounds, such as 9,9-dialkylfluorenes, to isolate propylamine-specific decomposition mechanisms .

Q. What strategies optimize the integration of this compound into polymer matrices for optoelectronic applications?

- Surface Functionalization : Modify silica nanoparticles or polymer brushes (e.g., poly(glycidyl methacrylate)) via post-polymerization amine coupling. XPS depth-profiling confirms homogeneous distribution of propylamine moieties within the matrix .

- Solvent Engineering : Use polar aprotic solvents (e.g., THF, DMSO) to enhance solubility during in-situ polymerization, critical for achieving uniform thin films in OLEDs or photovoltaic devices .

- Stability Testing : Monitor photodegradation under UV-vis irradiation to assess suitability for long-term optoelectronic use, referencing perylene diimide derivatives with similar amine functionalities .

Q. How do steric effects influence the reactivity of this compound in catalytic systems?

- Steric Hindrance Analysis : Compare reaction rates with less hindered analogs (e.g., 9,9-dimethylfluorene derivatives) in cross-coupling reactions. Lower yields in bulky systems suggest steric limitations at the amine sites .

- Computational Modeling : Density functional theory (DFT) can map electron density and steric maps to predict reactive sites. For example, the fluorene core’s planarity may enhance π-π interactions, while propylamine chains limit accessibility .

- Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic vs. steric contributions in amination or alkylation reactions .

Methodological Considerations

Q. What analytical challenges arise when quantifying trace impurities in this compound?

- Derivatization Techniques : Enhance detection limits for amine byproducts (e.g., propylamine oligomers) via derivatization with tris(trimethoxyphenyl) phosphonium propylamine, which improves LC-MS/MS sensitivity .

- Chromatographic Optimization : Use reverse-phase HPLC with ion-pairing agents (e.g., heptafluorobutyric acid) to resolve polar impurities .

- Validation : Follow ICH guidelines for linearity (R > 0.995), LOQ (≤0.01 mg/kg), and recovery rates (90–110%) .

Q. How can this compound’s environmental impact be assessed during disposal?

- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity, referencing protocols for related amines like 3,3'-oxybis(ethyleneoxy)bis(propylamine) .

- Degradation Studies : Simulate wastewater treatment via Fenton reactions (Fe/HO) to track breakdown products using high-resolution mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.